Benzyl 2-(3-oxopiperazin-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

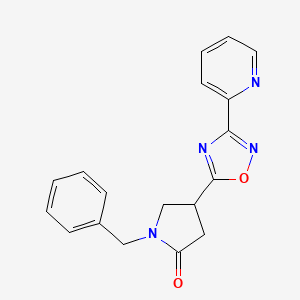

Benzyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C13H16N2O3 . It belongs to the class of organic compounds known as piperazines, which are compounds containing a piperazine ring, a six-member aliphatic ring with two nitrogen atoms at positions 1 and 4 .

Molecular Structure Analysis

The molecular structure of Benzyl 2-(3-oxopiperazin-2-yl)acetate consists of a benzyl group attached to a piperazine ring, which is further connected to an acetate group . The InChI code for this compound is 1S/C13H16N2O3/c16-12(8-11-13(17)15-7-6-14-11)18-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,17) .Physical And Chemical Properties Analysis

Benzyl 2-(3-oxopiperazin-2-yl)acetate is a solid compound . Its molecular weight is 248.28 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.科学的研究の応用

1,3-Dipolar Cycloaddition Reactions

Benzyl 2-(3-oxopiperazin-2-yl)acetate is used in 1,3-dipolar cycloaddition reactions with n-Aryl Maleimides . This reaction results in the formation of a new heterocyclic system – decahydro-3bH-pyrrolo [3’,4’:3,4]pyrrolo [1,2-a]pyrazine . This strategy has been successfully applied in pyrrolidine ring annelation to oxomorpholines .

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is used in the development of a new NSAID with pronounced anti-inflammatory and analgesic activities and a very low toxicity—(Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron) . The main metabolite of piron—(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid is synthesized from Benzyl 2-(3-oxopiperazin-2-yl)acetate .

Synthesis of New Heterocyclic Systems

Benzyl 2-(3-oxopiperazin-2-yl)acetate is used in the synthesis of new polyheterocyclic structures by 1,3-dipolar cycloaddition of azomethine ylides . This provides motivation for creating new polyheterocyclic structures .

Reductive Amination

Alkyl (3-oxopiperazin-2-yl)acetates undergo reductive amination . These compounds might therefore be converted to cyclic azomethine ylides by the action of carbonyl compounds .

Synthesis of Decahydro-3bH-pyrrolo [3’,4’:3,4]pyrrolo [1,2-a]pyrazines

The optimum conditions for such interaction were refluxing of the reagents in equimolar amounts in a 1:1 mixture of acetonitrile and toluene . This procedure led to derivatives of a new heterocyclic system – the decahydro-3bH-pyrrolo [3’,4’:3,4]pyrrolo [1,2-a]pyrazines .

Metabolic Oxidation

In the course of studying the pharmacokinetic behavior of piron in rats, it was discovered that its metabolite was present in the blood in a concentration comparable with piron and gave the main contribution to its excretion . The methyl group of piron was found to be oxidized to a carboxyl group in the body, which apparently reduces the lipophilicity of piron and accelerates its excretion .

Safety and Hazards

将来の方向性

As for future directions, it’s hard to predict without specific context. The compound could be studied further for potential applications in various fields, such as pharmaceuticals, given its piperazine structure. Piperazine derivatives are known to have a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .

特性

IUPAC Name |

benzyl 2-(3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(8-11-13(17)15-7-6-14-11)18-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQHHKCTNDZTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(3-oxo-2-piperazinyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450308.png)

![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450313.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2450320.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)

![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)

![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2450328.png)

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)